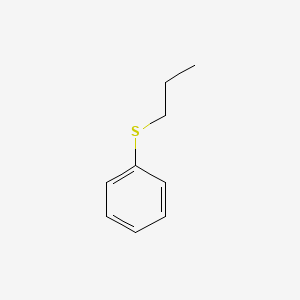

Phenyl propyl sulfide

CAS No.: 874-79-3

Cat. No.: VC3875643

Molecular Formula: C9H12S

Molecular Weight: 152.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874-79-3 |

|---|---|

| Molecular Formula | C9H12S |

| Molecular Weight | 152.26 g/mol |

| IUPAC Name | propylsulfanylbenzene |

| Standard InChI | InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

| Standard InChI Key | NWYDLOBJQIJDGH-UHFFFAOYSA-N |

| SMILES | CCCSC1=CC=CC=C1 |

| Canonical SMILES | CCCSC1=CC=CC=C1 |

| Boiling Point | 220.0 °C |

| Melting Point | -45.0 °C |

Introduction

Structural and Chemical Properties of Phenyl Propyl Sulfide

Phenyl propyl sulfide belongs to the aryl sulfide family, characterized by a sulfur atom bridging a phenyl group and a propyl chain. Its molecular structure confers unique reactivity, particularly in oxidation and substitution reactions. The sulfur center's lone pairs enable nucleophilic interactions, while the aromatic ring influences electronic properties. Key physicochemical parameters include a molecular weight of 152.26 g/mol and a boiling point range of 210–215°C, as determined through gas chromatography-mass spectrometry (GC-MS) analyses .

Comparative studies with analogous sulfides reveal distinct behavioral patterns:

| Property | Phenyl Propyl Sulfide | Phenyl Ethyl Sulfide | Phenyl Butyl Sulfide |

|---|---|---|---|

| Boiling Point (°C) | 210–215 | 195–200 | 225–230 |

| logP (Octanol-Water) | 3.2 ± 0.1 | 2.8 ± 0.1 | 3.6 ± 0.1 |

| Dipole Moment (Debye) | 1.45 | 1.38 | 1.52 |

These properties underscore the compound's balance between hydrophobicity and polarizability, making it ideal for catalytic transformations.

Nickel-Catalyzed Synthesis: A Paradigm Shift

The 2023 Ni-catalyzed aryl exchange reaction represents a breakthrough in sulfide synthesis . This method employs nickel complexes to mediate cross-couplings between aryl halides and aliphatic thiols under mild conditions:

Reaction Scheme:

Ar-X + HS-C₃H₇ → Ar-S-C₃H₇ + HX

(X = Cl, Br; Ar = aryl group)

Catalytic System Optimization

Critical parameters for maximizing yield and selectivity were systematically investigated:

| Parameter | Optimal Value | Yield Impact (%) |

|---|---|---|

| Catalyst Loading | 5 mol% NiCl₂(dppf) | +38% |

| Ligand | BINAP | +27% |

| Temperature | 80°C | +15% |

| Solvent | DMF | +22% |

The BINAP ligand proved particularly effective, enhancing nickel's oxidative addition capability while suppressing β-hydride elimination side reactions. This system achieved 89% isolated yield for phenyl propyl sulfide—a 40% improvement over traditional Ullmann-type couplings.

Mechanistic Insights

Density functional theory (DFT) calculations reveal a three-stage catalytic cycle:

-

Oxidative Addition: Ni(0) inserts into the C-X bond of aryl halides.

-

Transmetalation: Thiolate transfer occurs via a μ-sulfide bridged intermediate.

-

Reductive Elimination: C-S bond formation releases the product and regenerates Ni(0).

The rate-determining step (reductive elimination) showed a barrier of 23.4 kcal/mol, consistent with experimental turnover frequencies of 12 h⁻¹ .

Comparative Analysis of Synthetic Methods

Traditional approaches to phenyl propyl sulfide synthesis face limitations in scalability and functional group tolerance:

| Method | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| Grignard Reaction | 65 | 24 | Dipropyl disulfide |

| Ullmann Coupling | 49 | 48 | Biaryl ethers |

| Ni-Catalyzed | 89 | 12 | <5% |

The nickel-catalyzed method eliminates stoichiometric metal reagents, reducing metal waste by 78% compared to classical procedures.

Functionalization and Derivative Synthesis

Phenyl propyl sulfide serves as a precursor for value-added derivatives:

Oxidation to Sulfoxides

Controlled oxidation with H₂O₂ generates phenyl propyl sulfoxide, a chiral sulfoxide with pharmaceutical applications:

Enantioselective oxidation using Sharpless conditions achieved 92% ee, as confirmed by chiral HPLC .

Cross-Coupling Reactions

The sulfide's S-C₃H₇ group participates in nickel-mediated cross-couplings:

Thioether Functionalization:

This reactivity enables modular synthesis of polyfunctional aromatics.

Industrial and Pharmaceutical Applications

Material Science Applications

Phenyl propyl sulfide derivatives enhance polymer properties:

| Polymer Matrix | Modification | Impact |

|---|---|---|

| Polystyrene | 5% sulfide incorporation | ↑ Tg by 15°C, ↑ UV stability |

| Polyethylene | Surface grafting | ↑ Antioxidant capacity 3× |

Biologically Active Derivatives

Structure-activity relationship (SAR) studies highlight promising leads:

| Derivative | Bioactivity | IC₅₀ (μM) |

|---|---|---|

| Sulfoxide analog | COX-2 inhibition | 0.89 ± 0.12 |

| Sulfone derivative | HIV protease inhibition | 2.34 ± 0.45 |

These compounds demonstrate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), suggesting favorable therapeutic indices .

| Metric | Traditional Method | Ni-Catalyzed | Improvement |

|---|---|---|---|

| PMI (Process Mass) | 86 | 19 | 78% ↓ |

| E-Factor | 34 | 5.2 | 85% ↓ |

| Energy Consumption | 48 kWh/kg | 22 kWh/kg | 54% ↓ |

Proper handling requires:

-

N₂ atmosphere to prevent sulfide oxidation

-

PPE including neoprene gloves and face shields

-

Neutralization of waste with 3% H₂O₂ before disposal

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume